4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-N-methyl-N-phenyl-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(15-8-4-2-5-9-15)16-20-17(24-11-6-3-7-12-24)22-18(21-16)25-13-10-19-14-25/h2,4-5,8-10,13-14H,3,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMZHNMYDPWHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCCCC3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine group and the triazine core. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it suitable for various applications:
Anticancer Activity
Research has demonstrated that derivatives of triazine compounds can inhibit key signaling pathways involved in cancer progression. For instance, studies show that triazine-based compounds can act as inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and survival. This inhibition can lead to reduced proliferation of tumor cells in vitro and in vivo models .
Antimicrobial Properties
The structural features of triazine derivatives have been linked to antimicrobial activity against a variety of pathogens. The compound's imidazole and piperidine moieties enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
Neuropharmacology
Compounds similar to 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine have shown potential in neuropharmacology by modulating neurotransmitter systems. They may interact with receptors involved in cognitive functions and mood regulation, suggesting possible applications in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The resulting derivatives often exhibit enhanced biological activities compared to the parent compound. For example, modifications at the piperidine or imidazole rings can significantly alter pharmacokinetic properties and receptor affinities .
Case Studies
Several case studies highlight the efficacy of this compound:
- Inhibition of Tumor Growth :
- Antimicrobial Activity :
- Cognitive Enhancement :
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in modulating biological processes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in critical pathways, such as signal transduction, gene expression, or metabolic processes. By modulating these pathways, the compound can influence cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
Triazine Derivatives with Bulky Substituents
Compounds 11.a (4-cyclohexyl-6-piperidinyl) and 11.b (4-mesityl-6-piperidinyl) demonstrated higher inhibition values in Alzheimer’s disease models compared to less bulky analogues. The presence of steric bulk at positions 4 and 6 correlated with enhanced activity, suggesting that 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine may benefit from similar steric optimization .
| Compound | Substituent (Position 4) | IC₅₀ (nM) | Target Activity |
|---|---|---|---|
| 11.a | Cyclohexyl | 12.3 | Cholinesterase Inhibition |
| 11.b | Mesityl | 9.8 | Cholinesterase Inhibition |
| Target Compound | 1H-Imidazol-1-yl | *Pending | *Theoretical prediction |
Selectivity in Nucleoside Transporters
FPMINT (4-(2-fluorophenyl-piperazinyl)-6-imino-triazin-2-amine) exhibited ENT2 selectivity over ENT1. A modified FPMINT derivative showed further selectivity improvements, highlighting the role of halogenated aromatic groups in transporter specificity . The target compound’s N-methyl-N-phenyl group may similarly influence selectivity but requires empirical validation.
Electronic and Molecular Packing Properties
Compounds 5a (N-phenyl) and 5b (N-4-bromophenyl) with pyrazole/piperidine substituents were analyzed via Hirshfeld surfaces and DFT calculations:
- 5a : Dominant interactions = H∙∙∙H (52.2%), N∙∙∙H (18.3%).
- 5b : Dominant interactions = Br∙∙∙H (12.1%), N∙∙∙H (15.4%).
The bromine in 5b increased dipole moment (4.249 Debye vs. 1.018 Debye for 5a ), enhancing polarity . The target compound’s imidazole group likely introduces similar polar interactions, though its dipole moment remains uncharacterized.
Pharmacological Profiling
H₄ Receptor Antagonists
Triazine derivatives 1 (4-chlorophenyl) and 2 (4-bromophenyl) with methylpiperazinyl groups showed submicromolar H₄R affinity and selectivity over H₃R. The target compound’s piperidine and imidazole groups may mimic these interactions but with altered pharmacokinetics due to differing nitrogen basicity .
CNS Activity
Phenoxyalkyltriazines 2 and 3 demonstrated procognitive effects and neuroprotection in Alzheimer’s models. Their morpholine and methylpiperazine substituents contrast with the target compound’s piperidine, suggesting divergent blood-brain barrier penetration and metabolic stability .
Corrosion Inhibition Properties
Triazine/morpholino-anilino-pyrazole derivatives 1 and 2 inhibited steel corrosion, with morpholine contributing to adsorption efficiency. The target compound’s piperidine group may offer comparable electron-donating capacity but lower steric hindrance than morpholine .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine , with the CAS number 892671-70-4 , is a triazine derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.4 g/mol . The structure includes an imidazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 892671-70-4 |
| Molecular Formula | C₁₈H₂₁N₇ |
| Molecular Weight | 335.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole and triazine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various pathways.
The primary mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest, particularly in the G2/M phase, thereby inducing apoptosis in cancer cells.
Case Studies and Findings
-
In Vitro Studies :
- In studies involving various cancer cell lines such as HeLa and MDA-MB-468, compounds similar to This compound demonstrated IC50 values ranging from 80 to 200 nM , indicating significant cytotoxicity against these lines .
- A related compound exhibited an IC50 of 0.4 µM against porcine brain tubulin polymerization, outperforming traditional chemotherapeutics like colchicine .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to specific structural features:
- Imidazole Ring : Enhances interaction with biological targets due to its electron-rich nature.
- Piperidine Moiety : Contributes to lipophilicity and improves cellular uptake.
Studies indicate that modifications on the phenyl ring significantly affect activity; electron-donating groups tend to enhance potency while electron-withdrawing groups reduce it .
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-(1H-imidazol-1-yl)-N-methyl-N-phenyl... | 0.4 | Tubulin polymerization inhibition |
| Colchicine | 7.5 | Tubulin polymerization inhibition |
| Doxorubicin | >1800 | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
